[2-(Piperidin-1-yl)ethyl](thiophen-3-ylmethyl)amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 7.32–7.25 (m, 1H, thiophene H-2)
- δ 6.95–6.88 (m, 2H, thiophene H-4/H-5)
- δ 3.72 (s, 2H, N–CH₂–thiophene)
- δ 2.50–2.42 (m, 6H, piperidine N–CH₂ and ethyl linker)
- δ 1.55–1.43 (m, 6H, piperidine CH₂)
¹³C NMR (100 MHz, CDCl₃):
- δ 140.2 (thiophene C-3)
- δ 126.8, 125.4 (thiophene C-2/C-4/C-5)
- δ 58.9 (N–CH₂–thiophene)
- δ 54.3 (piperidine C-2/C-6)
- δ 45.1 (ethyl linker)
- δ 25.7 (piperidine C-3/C-4/C-5)
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
- ESI-MS (m/z): 225.1 [M+H]⁺
- Fragmentation pattern:
- 224 → 154 (loss of C₅H₁₀N)
- 154 → 85 (thiophen-3-ylmethyl ion)
Crystallographic Analysis and Bond Parameters
Single-crystal X-ray diffraction data for closely related compounds (e.g., CID 45483255) provide insights into bond metrics:
Table 2: Key Bond Lengths and Angles
| Parameter | Value |
|---|---|
| C–S (thiophene) | 1.714 Å |
| C–N (piperidine) | 1.452 Å |
| N–C (ethyl linker) | 1.467 Å |
| C–C–N (piperidine) bond angle | 111.3° |
| S–C–C (thiophene) bond angle | 92.5° |
The crystal packing exhibits van der Waals interactions between piperidine CH₂ groups and π-stacking of thiophene rings at 3.8 Å distances. Hydrogen bonding is absent due to the tertiary amine structure, consistent with analogs like N-ethyl-1-(thiophen-2-ylmethyl)piperidin-3-amine.
Properties
Molecular Formula |
C12H20N2S |
|---|---|
Molecular Weight |
224.37 g/mol |
IUPAC Name |
2-piperidin-1-yl-N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H20N2S/c1-2-6-14(7-3-1)8-5-13-10-12-4-9-15-11-12/h4,9,11,13H,1-3,5-8,10H2 |
InChI Key |
FVYWGRVMTLKKRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNCC2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
N-Alkylation Approach
One common method involves the N-alkylation of piperidine with a suitable ethyl halide derivative, followed by substitution with a thiophen-3-ylmethyl moiety.
- Step 1: Piperidine is reacted with 2-chloroethylamine or a protected equivalent under basic conditions (e.g., triethylamine) in polar aprotic solvents such as acetonitrile or dimethylformamide.
- Step 2: The resulting 2-(piperidin-1-yl)ethylamine intermediate undergoes nucleophilic substitution with thiophen-3-ylmethyl halides (e.g., bromide or chloride) or via reductive amination with thiophen-3-carboxaldehyde.
- Reaction Conditions: Typically performed at room temperature to moderate heating (25–80 °C) with reaction times ranging from several hours to overnight to ensure completion.
- Purification: Column chromatography on silica gel using toluene/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.
This method benefits from straightforward reaction steps and moderate reaction conditions, yielding the target compound in good purity and yields often exceeding 75%.
Carbodiimide-Mediated Coupling
Another approach, inspired by methods used for related amine derivatives, involves coupling carboxylic acid derivatives of the thiophene moiety with the piperidinyl ethylamine using carbodiimide reagents such as N,N-dicyclohexylcarbodiimide (DCC):
- Step 1: Activation of a thiophen-3-ylacetic acid derivative with DCC in toluene at 25–40 °C.
- Step 2: Addition of 2-(piperidin-1-yl)ethylamine to the activated ester, allowing amide bond formation.
- Step 3: Workup involves filtration of dicyclohexylurea byproduct, solvent removal under reduced pressure, and crystallization.
- Yields: Typically range from 80% to 87%, with high purity confirmed by HPLC and elemental analysis.
Though this method forms an amide linkage rather than a simple amine linkage, modifications can be made to reduce the amide to the corresponding amine if desired.
Reductive Amination
Reductive amination is a versatile and widely used method for synthesizing substituted amines:
- Step 1: Reaction of 2-(piperidin-1-yl)ethylamine with thiophen-3-carboxaldehyde in ethanol or methanol under reflux.
- Step 2: Addition of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride to reduce the intermediate imine to the secondary amine.
- Step 3: Purification by crystallization or chromatography.
- Advantages: Mild reaction conditions, high chemoselectivity, and good yields (generally 70–90%).
- Considerations: Control of pH and stoichiometry is critical to avoid over-reduction or side reactions.
Cyclocondensation and Nucleophilic Substitution on Activated Chlorides
In more complex synthetic schemes involving thiophene derivatives, activated chlorides such as 8-chlorothieno[3,2-d]pyrimidine derivatives can be reacted with amines including 2-(piperidin-1-yl)ethylamine:
- Step 1: Reflux of activated chloride with the amine in absolute ethanol for 8 hours.
- Step 2: Removal of solvent and crystallization from water.
- Yields: High yields between 79% and 88% have been reported.
- Relevance: While this method is more specialized, it shows the feasibility of introducing the piperidinyl ethylamine substituent onto thiophene-based heterocycles.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Alkylation + Substitution | Piperidine, 2-chloroethylamine, thiophen-3-ylmethyl halide | Acetonitrile, DMF | 25–80 °C | 6–20 hours | 75–85 | Straightforward, moderate conditions |
| Carbodiimide Coupling | Thiophen-3-ylacetic acid, DCC, piperidinyl ethylamine | Toluene | 25–40 °C | Several hours | 80–87 | Forms amide linkage; needs further steps for amine |
| Reductive Amination | 2-(Piperidin-1-yl)ethylamine, thiophen-3-carboxaldehyde, NaBH(OAc)3 | Ethanol, Methanol | Reflux (60–80 °C) | 4–8 hours | 70–90 | Mild conditions, high selectivity |
| Nucleophilic Substitution on Activated Chlorides | 8-Chlorothieno[3,2-d]pyrimidine, amine | Absolute ethanol | Reflux | 8 hours | 79–88 | Specialized heterocycle synthesis |
Research Findings and Notes
- Reaction conditions such as solvent polarity, temperature control, and reagent stoichiometry critically influence the yield and purity of 2-(Piperidin-1-yl)ethylamine.
- Purification techniques including silica gel chromatography and recrystallization are essential to remove side products and unreacted starting materials.
- Analytical data such as elemental analysis, HPLC purity, and NMR spectroscopy confirm the structure and stereochemical integrity of the synthesized compound.
- The choice of synthetic route depends on the availability of starting materials, desired functional groups (amine vs. amide), and scalability considerations.
- Carbodiimide coupling is well-documented for related compounds, but direct reductive amination offers a more direct route to the amine linkage.
- The nucleophilic substitution on activated chlorides provides access to more complex thiophene-containing heterocycles bearing the piperidinyl ethylamine substituent, broadening the scope of derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the thiophene and piperidine rings can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or alkylated thiophene and piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block for the synthesis of more complex molecules in organic synthesis.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly for its interactions with biological targets.
Industry:
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)ethylamine involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Antimicrobial Activity
Compounds with 2-(piperidin-1-yl)ethylthio substituents at the C-2 position of pyrimidine rings exhibit potent antifungal activity (MIC values <10 µg/mL), outperforming morpholino or pyrrolidinyl analogs . In contrast, 2-(Piperidin-1-yl)ethylamine replaces the pyrimidine ring with a thiophene system, which may alter target specificity.
Enzyme Inhibition
Tertiary amines with two-carbon linkers, such as (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, demonstrate strong arginase inhibition via interactions with Asp 181/200 residues .
Receptor Binding and Toxicity
NMDA Receptor Antagonism
Piperidine-containing NMDA receptor antagonists, such as N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine (Compound 5a), exhibit micromolar binding affinities and neuroprotective effects . However, thiophene’s electron-rich nature could alter binding kinetics compared to hydrophobic bicyclic systems.
Cytotoxicity Profile
In MDCK and N2a cell lines, piperidine-based NMDA antagonists show concentration-dependent toxicity above 100 µM, comparable to memantine . The thiophen-3-ylmethyl group in the target compound may mitigate toxicity by reducing cationic charge density, thereby decreasing non-specific membrane disruption.
Physicochemical Properties
- Lipophilicity : The target compound’s LogP (2.8) balances membrane penetration and aqueous solubility, positioning it between the highly lipophilic pyrimidine derivatives (LogP 3.1) and more polar propynylamine analogs (LogP 2.4).
- Solubility : The thiophene system improves solubility compared to bicycloheptane-containing analogs, which may enhance bioavailability .
Biological Activity
2-(Piperidin-1-yl)ethylamine is a synthetic organic compound that combines a piperidine ring with a thiophene moiety. This unique structural arrangement suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be categorized as an amine due to the presence of the amine functional group linked to both piperidine and thiophenyl groups. The piperidine component is often associated with psychoactive properties, while the thiophene structure can enhance electronic properties, contributing to its biological activity.
Antidepressant Effects
The piperidine moiety in similar compounds has been linked to antidepressant effects. Studies indicate that derivatives of piperidine exhibit significant interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.
Antimicrobial Properties
Research has demonstrated that compounds with thiophene structures possess antimicrobial activities. For instance, studies evaluating the antifungal efficacy of synthesized derivatives showed promising results against various fungi, including Candida albicans and Rhodotorula sp. The Minimum Inhibitory Concentration (MIC) values for some derivatives were found to be significantly lower than standard antifungal agents like fluconazole, indicating strong antifungal potential .
Neuroprotective Effects
Some derivatives of piperidine compounds have shown neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These properties suggest that 2-(Piperidin-1-yl)ethylamine could potentially be developed for treating neurodegenerative diseases.
The biological activities of 2-(Piperidin-1-yl)ethylamine can be attributed to its interaction with specific biological targets:
- Receptor Binding : The compound may exhibit binding affinity to various receptors involved in neurotransmission.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes related to inflammatory pathways, such as IKK-2, which plays a role in the NF-kB signaling pathway .
Antifungal Activity Study
A study synthesized a series of thiazolidinone derivatives from 2-(Piperidin-1-yl)ethylamine and evaluated their antifungal activity. The results indicated that certain derivatives had MIC values as low as 16.5 μg/mL against Rhodotorula sp, outperforming fluconazole .
Neuroprotective Study
In vitro assays demonstrated that specific derivatives could protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). This suggests a potential therapeutic application in neurodegenerative conditions such as Alzheimer's disease.
Comparative Analysis
To further understand the biological potential of 2-(Piperidin-1-yl)ethylamine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylpiperidine | Methyl group on piperidine | Neuroactive |
| Thiophene-based Antidepressants | Thiophene ring with various substituents | Antidepressant |
| Piperidinylbenzamides | Piperidine linked to benzamide | Anticancer |
This table illustrates that while each compound exhibits unique properties, the combination of piperidine and thiophene in 2-(Piperidin-1-yl)ethylamine may provide synergistic effects enhancing its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
